2-Bromobenzenesulfonyl chloride
Overview
Description
2-Bromobenzenesulfonyl chloride, also known as 2-Bromobenzenesulfonyl dichloride, is an organic compound with the chemical formula C6H4BrCl2O2S. It is a colorless solid that is used in organic synthesis as a brominating agent for aromatic compounds. It is often referred to as BBSC for short.
Scientific Research Applications
Palladium-Catalyzed Arylation
2-Bromobenzenesulfonyl chloride has been utilized in palladium-catalyzed desulfitative arylation. It reacts with heteroarenes to afford arylated products without cleaving the C–Br bonds, allowing for further transformations. This process demonstrates regioselective arylations and high functional group compatibility (Skhiri et al., 2015).
Nuclear Quadrupole Resonance Zeeman Studies
This compound has been studied using Nuclear Quadrupole Resonance (NQR) Zeeman techniques. These studies focus on understanding the structural and electronic properties of the compound, particularly the nature of the C–Br bond (Rao & Rogers, 1972).
Nickel-Catalyzed Carbonylative Synthesis
This chloride is used in nickel-catalyzed carbonylation reactions with alkynes to synthesize thiochromenones. It serves as a sulfur precursor in these reactions, contributing to a variety of substituted thiochromenone products (Wang et al., 2021).
Application in Solid-Phase Synthesis
In solid-phase synthesis, benzenesulfonyl chlorides like this compound are used as key intermediates for various chemical transformations. They facilitate the production of diverse privileged scaffolds and have applications in developing new pharmaceuticals and materials (Fülöpová & Soural, 2015).
Solvation Effects in Hydrolysis
Studies have been conducted on the solvation effects in the hydrolysis of 2-methylbenzenesulfonyl chloride and bromide, offering insights into the reactivity and stability of these compounds under various conditions. Such research is crucial for understanding and improving chemical synthesis processes (Ivanov et al., 2004).
Cu-Catalyzed Three-Component Reaction
This compound has been used in copper-catalyzed three-component reactions. This methodology is significant in synthesizing pharmacologically important structures, like benzothiadiazine dioxides (Kim et al., 2008).
Safety and Hazards
2-Bromobenzenesulfonyl chloride is classified as a skin corrosive and eye damage category 1 substance . It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
2-Bromobenzenesulfonyl chloride is a chemical compound used in various chemical reactions. Its primary targets are organic compounds that contain nucleophilic functional groups, such as amines and alcohols .
Mode of Action
The compound acts as a sulfonylating agent . It interacts with its targets by transferring its sulfonyl group (SO2) to the nucleophilic functional groups of the target molecules. This results in the formation of sulfonamides and sulfonic esters when the targets are amines and alcohols, respectively .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of 2-bromobenzenesulfonamide and chiral 2-(p-toluenesulfinyl)benzenesulfonamide .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a sulfonylating agent. It can modify the chemical structure of target molecules, potentially altering their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s sensitive to moisture , so its storage and use require a dry environment. Additionally, the pH of the reaction medium can affect its reactivity.
properties
IUPAC Name |
2-bromobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPWGZNNRSQPBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951644 | |
Record name | 2-Bromobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2905-25-1 | |
Record name | 2-Bromobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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